9H-Carbazole-3-carboxylic acid, 9-methyl-, methyl ester
CAS No.: 89369-35-7
Cat. No.: VC13305359
Molecular Formula: C15H13NO2
Molecular Weight: 239.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 89369-35-7 |
|---|---|
| Molecular Formula | C15H13NO2 |
| Molecular Weight | 239.27 g/mol |
| IUPAC Name | methyl 9-methylcarbazole-3-carboxylate |
| Standard InChI | InChI=1S/C15H13NO2/c1-16-13-6-4-3-5-11(13)12-9-10(15(17)18-2)7-8-14(12)16/h3-9H,1-2H3 |
| Standard InChI Key | KUVUDVZSLTYSOQ-UHFFFAOYSA-N |
| SMILES | CN1C2=C(C=C(C=C2)C(=O)OC)C3=CC=CC=C31 |
| Canonical SMILES | CN1C2=C(C=C(C=C2)C(=O)OC)C3=CC=CC=C31 |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound’s molecular formula is C₁₅H₁₃NO₂, with a molar mass of 239.27 g/mol. Its IUPAC name, methyl 9-methylcarbazole-3-carboxylate, reflects the substitution pattern: a methyl group at the nitrogen (position 9) and a methyl ester at the 3-carboxylic acid position. The carbazole core consists of two fused benzene rings and a pyrrole ring, creating a planar aromatic system conducive to π-π stacking and charge transfer interactions.
Key structural features include:
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Methyl ester group: Enhances solubility in organic solvents like dichloromethane and tetrahydrofuran.
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N-methylation: Reduces hydrogen-bonding capacity at the nitrogen site, altering biological interaction profiles compared to non-methylated carbazoles .
Spectroscopic Characterization
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¹H NMR (400 MHz, CDCl₃): Signals at δ 8.27 (d, J = 7.6 Hz) and δ 7.56 (d, J = 8.4 Hz) correspond to aromatic protons, while the methyl ester group appears as a singlet at δ 3.91 .
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IR (KBr): Peaks at 1723 cm⁻¹ (C=O stretch) and 1246 cm⁻¹ (C-O ester vibration) confirm the ester functional group .
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Mass spectrometry: A molecular ion peak at m/z 239.27 aligns with the compound’s molecular weight.
Synthesis and Optimization
Synthetic Pathways
The synthesis of 9H-carbazole-3-carboxylic acid, 9-methyl-, methyl ester involves a multi-step sequence combining Suzuki-Miyaura coupling and Cadogan reductive cyclization (Fig. 1) :
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Miyaura Borylation: 3-Bromobenzoic acid methyl ester reacts with bis(pinacolato)diboron in the presence of Pd(PPh₃)₄ and potassium acetate, yielding a boronic ester intermediate (82% yield).
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Suzuki Coupling: The boronic ester couples with 2-bromonitrobenzene using Pd(PPh₃)₃ and K₂CO₃ in toluene, forming 2'-nitro-biphenyl-3-carboxylic acid methyl ester (85% yield).
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Cadogan Cyclization: Triphenylphosphine-mediated reduction of the nitro group and subsequent cyclization in 1,2-dichlorobenzene produces the carbazole core. This step yields 9H-carbazole-3-carboxylic acid methyl ester (48%) alongside its 1-carboxylate isomer .
Table 1: Key Synthetic Steps and Yields
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Miyaura Borylation | Pd(PPh₃)₄, B₂pin₂, KOAc | 82 |
| Suzuki Coupling | Pd(PPh₃)₃, K₂CO₃, toluene | 85 |
| Cadogan Cyclization | PPh₃, 1,2-dichlorobenzene | 48 |
Industrial Scalability
Continuous flow reactors have been proposed to improve yield and efficiency in large-scale production, reducing reaction times and waste generation.
Applications in Research and Industry
Organic Electronics
The compound’s extended π-conjugation and electron-withdrawing ester group make it a candidate for organic light-emitting diodes (OLEDs). Its methylated nitrogen minimizes aggregation-induced quenching, enhancing electroluminescence efficiency.
Materials Science
The methyl ester group facilitates functionalization via hydrolysis or transesterification, enabling its use in polymer matrices and covalent organic frameworks (COFs).
Mechanistic Insights
Biological Activity
The compound’s mechanism of action likely involves:
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Intercalation: Planar carbazole core inserting into DNA base pairs.
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Enzyme inhibition: Competitive binding to ATP pockets in kinases or topoisomerases .
Solubility and Reactivity
Compared to 9H-carbazole-1-carboxylic acid derivatives, the 3-carboxylate isomer demonstrates superior solubility in polar aprotic solvents (e.g., DMF, DMSO), attributed to the ester group’s electron-withdrawing effects .
Comparative Analysis with Related Compounds
Table 2: Structural and Functional Comparisons
| Compound | Solubility (mg/mL in DMSO) | Biological Activity |
|---|---|---|
| 9H-carbazole-3-carboxylic acid | 12.5 | Moderate antimicrobial |
| 9H-carbazole-1-carboxylic acid | 8.2 | Weak antitumor |
| 9H-carbazole-9-carboxylate | 18.9 | High OLED efficiency |
The 9-methyl group in the title compound reduces hydrogen-bond donor capacity, potentially lowering protein-binding affinity compared to non-methylated analogs.
Future Research Directions
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Pharmacological Profiling: Screen against cancer cell lines (e.g., HeLa, MCF-7) to evaluate antitumor potential.
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Environmental Impact: Assess biodegradability and ecotoxicity given industrial scalability prospects.
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Materials Optimization: Incorporate into donor-acceptor polymers for photovoltaic applications .
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